Securisteroside
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Overview
Description
Securisteroside is a natural product with the molecular formula C51H88O7 and a molecular weight of 813.24 g/mol . It is known for its potent anti-inflammatory and antioxidant properties. This compound is derived from various plant species and has garnered significant interest in biomedical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Securisteroside is primarily focused on extraction from natural sources. The process involves harvesting the plant material, drying, and grinding it, followed by solvent extraction. The crude extract is then subjected to various purification techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Securisteroside undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Securisteroside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Securisteroside involves its interaction with various molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. The compound also modulates signaling pathways involved in inflammation and oxidative stress, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Securisteroside is unique due to its specific molecular structure and biological activities. Similar compounds include other natural products with anti-inflammatory and antioxidant properties, such as:
Curcumin: A compound found in turmeric with potent anti-inflammatory and antioxidant effects.
Resveratrol: A compound found in grapes and berries known for its antioxidant properties.
Quercetin: A flavonoid found in many fruits and vegetables with anti-inflammatory and antioxidant activities.
Properties
Molecular Formula |
C51H88O7 |
---|---|
Molecular Weight |
813.2 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C51H88O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-45(52)56-34-44-46(53)47(54)48(55)49(58-44)57-39-29-31-50(6)38(33-39)25-26-40-42-28-27-41(51(42,7)32-30-43(40)50)36(5)23-24-37(9-2)35(3)4/h23-24,26,35-39,41-44,46-49,53-55H,8-22,25,27-34H2,1-7H3/b24-23+/t36-,37-,38+,39+,41-,42+,43+,44-,46-,47+,48-,49-,50+,51-/m1/s1 |
InChI Key |
MHTLMDOOOKZQCO-ABASJPMTSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@]5([C@H](C4=CC[C@H]3C2)CC[C@@H]5[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4=CCC3C2)CCC5C(C)C=CC(CC)C(C)C)C)C)O)O)O |
Origin of Product |
United States |
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